molecular formula C11H11NO4 B12977985 3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one

3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one

Cat. No.: B12977985
M. Wt: 221.21 g/mol
InChI Key: KBLPWJGVFFQSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 6,7-dimethoxyisoquinoline.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions.

    Cyclization: Formation of the isoquinolinone ring structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one can undergo several types of chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 3-position.

    3-Hydroxyisoquinolin-1(2H)-one: Lacks the methoxy groups at the 6 and 7 positions.

    6,7-Dimethoxy-3-methylisoquinolin-1(2H)-one: Has a methyl group instead of a hydroxyl group at the 3-position.

Uniqueness

3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-hydroxy-6,7-dimethoxy-2H-isoquinolin-3-one

InChI

InChI=1S/C11H11NO4/c1-15-8-3-6-4-10(13)12-11(14)7(6)5-9(8)16-2/h3-5H,1-2H3,(H2,12,13,14)

InChI Key

KBLPWJGVFFQSPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=O)NC(=C2C=C1OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.